molecular formula C12H13FN2O2 B4686137 5-(4-FLUOROPHENYL)-2,4,4-TRIMETHYL-4H-IMIDAZOLE-1,3-DIIUM-1,3-BIS(OLATE)

5-(4-FLUOROPHENYL)-2,4,4-TRIMETHYL-4H-IMIDAZOLE-1,3-DIIUM-1,3-BIS(OLATE)

Cat. No.: B4686137
M. Wt: 236.24 g/mol
InChI Key: BLIKPUYODGMSGX-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-2,4,4-trimethyl-4H-imidazole-1,3-diiium-1,3-bis(olate) is a complex organic compound that features a fluorophenyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki cross-coupling reactions, where a boronic acid derivative of the fluorophenyl group is coupled with an imidazole precursor under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-2,4,4-trimethyl-4H-imidazole-1,3-diiium-1,3-bis(olate) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(4-Fluorophenyl)-2,4,4-trimethyl-4H-imidazole-1,3-diiium-1,3-bis(olate) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-2,4,4-trimethyl-4H-imidazole-1,3-diiium-1,3-bis(olate) involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its binding affinity and the nature of the target. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 5-(4-Fluorophenyl)-2,4,4-trimethyl-4H-imidazole-1,3-diiium-1,3-bis(olate) stands out due to its unique imidazole ring structure and the presence of both fluorophenyl and trimethyl groups.

Properties

IUPAC Name

5-(4-fluorophenyl)-2,4,4-trimethyl-1,3-dioxidoimidazole-1,3-diium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2/c1-8-14(16)11(12(2,3)15(8)17)9-4-6-10(13)7-5-9/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIKPUYODGMSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C(C(=[N+]1[O-])C2=CC=C(C=C2)F)(C)C)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-FLUOROPHENYL)-2,4,4-TRIMETHYL-4H-IMIDAZOLE-1,3-DIIUM-1,3-BIS(OLATE)
Reactant of Route 2
5-(4-FLUOROPHENYL)-2,4,4-TRIMETHYL-4H-IMIDAZOLE-1,3-DIIUM-1,3-BIS(OLATE)
Reactant of Route 3
5-(4-FLUOROPHENYL)-2,4,4-TRIMETHYL-4H-IMIDAZOLE-1,3-DIIUM-1,3-BIS(OLATE)
Reactant of Route 4
5-(4-FLUOROPHENYL)-2,4,4-TRIMETHYL-4H-IMIDAZOLE-1,3-DIIUM-1,3-BIS(OLATE)
Reactant of Route 5
5-(4-FLUOROPHENYL)-2,4,4-TRIMETHYL-4H-IMIDAZOLE-1,3-DIIUM-1,3-BIS(OLATE)
Reactant of Route 6
5-(4-FLUOROPHENYL)-2,4,4-TRIMETHYL-4H-IMIDAZOLE-1,3-DIIUM-1,3-BIS(OLATE)

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